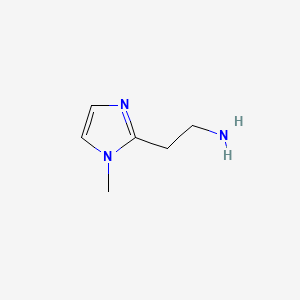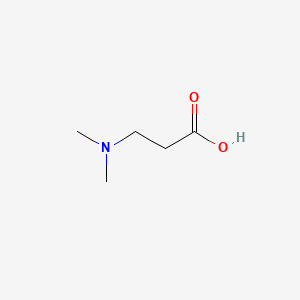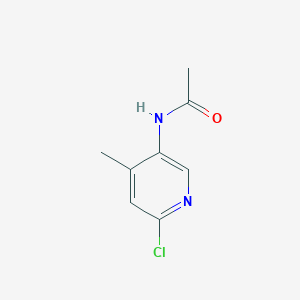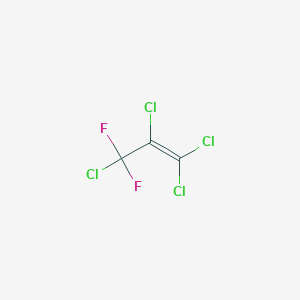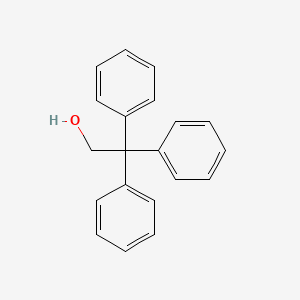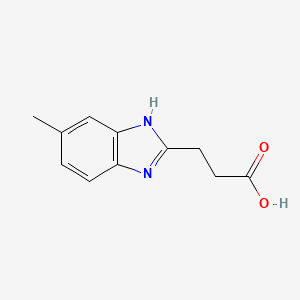
2-Chloromethyl-1-methyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloromethyl-1-methyl-pyrrolidine” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
There are several methodologies for the synthesis of pyrrolidine derivatives. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloromethyl-1-methyl-pyrrolidine” consists of a five-membered pyrrolidine ring with a chloromethyl group at the 2-position and a methyl group at the 1-position . The exact mass of the molecule is 133.0658271 g/mol .
Physical And Chemical Properties Analysis
“2-Chloromethyl-1-methyl-pyrrolidine” has a molecular weight of 133.62 g/mol. It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond .
Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
2-Chloromethyl-1-methyl-pyrrolidine serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This structure is widely used to create compounds for treating human diseases. Its sp3- hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage .
Agriculture: Pesticide Synthesis
In agriculture, this compound’s derivatives are explored for their potential use in pesticide synthesis. The pyrrolidine moiety, present in various natural products, plays a key role in developing new agrochemicals with enhanced activity and selectivity .
Material Science: Polymer Synthesis
The chemical industry utilizes 2-Chloromethyl-1-methyl-pyrrolidine in the synthesis of polymers. Its reactivity with other compounds can lead to the development of new materials with specific properties suitable for industrial applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used to study enzyme inhibition. Pyrrolidine derivatives, including those related to 2-Chloromethyl-1-methyl-pyrrolidine, are known to exhibit various enzyme inhibitory effects, which are valuable for understanding biochemical pathways and designing inhibitors .
Industrial Chemistry: Intermediate for Synthesis
Industrially, it is used as an intermediate in the synthesis of other chemicals. Its role as a building block in organic synthesis is crucial for producing a wide range of chemical products .
Environmental Science: Pollution Remediation
Research into the environmental applications of 2-Chloromethyl-1-methyl-pyrrolidine includes its potential use in pollution remediation processes. Its chemical properties may be harnessed to develop methods for cleaning up hazardous substances .
Medicinal Chemistry: Targeted Therapy Research
The compound’s derivatives are investigated for their potential in targeted therapy. By modifying the pyrrolidine ring, researchers aim to create molecules that can selectively bind to disease-related targets .
Chemical Synthesis: Catalyst Development
Finally, 2-Chloromethyl-1-methyl-pyrrolidine is studied for its use in developing catalysts for chemical reactions. Its structure can be modified to create catalysts that improve the efficiency and selectivity of chemical processes .
Propiedades
IUPAC Name |
2-(chloromethyl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQVHDPCGPJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)
